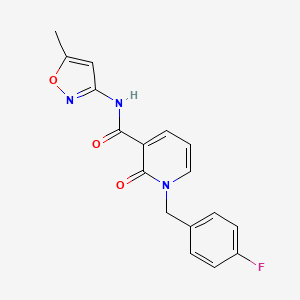

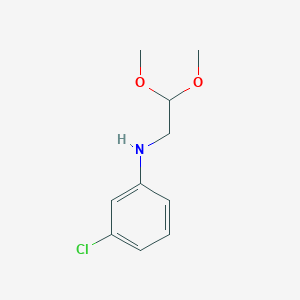

![molecular formula C18H16N2O3 B2784946 4-[(4-Methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid CAS No. 1030089-73-6](/img/structure/B2784946.png)

4-[(4-Methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-[(4-Methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring fused to a pyridine ring). Attached to this core are a methoxyphenyl group, an amino group, a methyl group, and a carboxylic acid group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact method would depend on the starting materials available and the desired route of synthesis. For example, the quinoline core could potentially be synthesized via the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The methoxyphenyl group could potentially be introduced via a nucleophilic aromatic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a fused ring system. The quinoline core would contribute significant aromatic character to the molecule, while the methoxyphenyl and carboxylic acid groups would introduce additional polar character .Chemical Reactions Analysis

The compound would likely undergo a variety of chemical reactions, depending on the conditions. The amino group could act as a nucleophile in reactions with electrophiles, while the carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of a carboxylic acid group would likely make the compound acidic, while the methoxyphenyl group would likely contribute to its lipophilicity .Scientific Research Applications

Synthesis and Chemical Properties

- The compound has been involved in the synthesis of novel quinolone and quinoline-2-carboxylic acid derivatives, facilitating late-stage diversification and yielding potent 5HT(1B) antagonists, highlighting its versatility in medicinal chemistry research (Horchler et al., 2007).

- Research on its synthesis and cytotoxic evaluation reveals certain 4-anilino-2-phenylquinoline derivatives, including this compound, exhibited significant cytotoxicity against cancer cells, indicating its potential in cancer therapy research (Zhao et al., 2005).

- A study found that 6-methoxy-4-quinolone, related to the compound of interest, shows strong fluorescence in a wide pH range of aqueous media, suggesting its application as a fluorescent labeling reagent in biomedical analysis (Hirano et al., 2004).

Anticancer and Antimicrobial Applications

- Compounds related to 4-[(4-Methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid have shown promise in studies for inhibiting cancer cell growth and interacting with cancer proteins, demonstrating significant anticancer properties (Nair et al., 2014).

- The compound has been part of research focusing on catalytic reductions of nitroarenes and azaaromatic compounds, including quinoline derivatives, showcasing its role in synthesizing reduced aromatic compounds with potential applications in drug development and material science (Watanabe et al., 1984).

Fluorescent Labeling and Biological Analysis

- One novel application includes its derivative's usage as a stable fluorophore for biomedical analysis, demonstrating strong fluorescence in aqueous media, and its utility as a fluorescent labeling reagent for determining carboxylic acids (Hirano et al., 2004).

Safety And Hazards

properties

IUPAC Name |

4-(4-methoxyanilino)-6-methylquinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-11-3-8-15-14(9-11)16(10-17(20-15)18(21)22)19-12-4-6-13(23-2)7-5-12/h3-10H,1-2H3,(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRVNKTWGKKXYHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2NC3=CC=C(C=C3)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

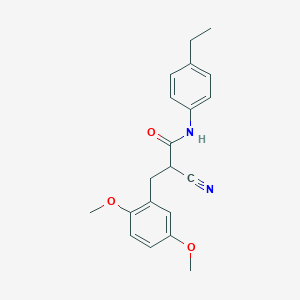

![4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)morpholine](/img/structure/B2784863.png)

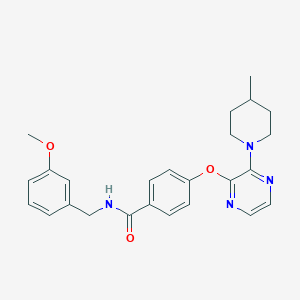

![2-Bromo-2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone](/img/structure/B2784867.png)

![7-azepan-1-yl-1-ethyl-6-fluoro-3-[(4-methoxyphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2784873.png)

![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2784874.png)

![5-ethyl-2-phenyl-7-(4-(2-propylpentanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2784880.png)

![4-methyl-N-(2-(6-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2784884.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B2784885.png)